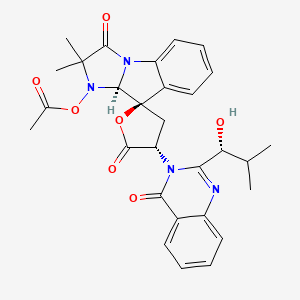

Isotryptoquivaline

Description

Properties

CAS No. |

61897-83-4 |

|---|---|

Molecular Formula |

C29H30N4O7 |

Molecular Weight |

546.6 g/mol |

IUPAC Name |

[(3aR,4R,4'S)-4'-[2-[(1R)-1-hydroxy-2-methylpropyl]-4-oxoquinazolin-3-yl]-2,2-dimethyl-1,5'-dioxospiro[3aH-imidazo[1,2-a]indole-4,2'-oxolane]-3-yl] acetate |

InChI |

InChI=1S/C29H30N4O7/c1-15(2)22(35)23-30-19-12-8-6-10-17(19)24(36)31(23)21-14-29(39-25(21)37)18-11-7-9-13-20(18)32-26(29)33(40-16(3)34)28(4,5)27(32)38/h6-13,15,21-22,26,35H,14H2,1-5H3/t21-,22+,26+,29+/m0/s1 |

InChI Key |

BYQPJOSRJIDYTP-YPMWMNAPSA-N |

Isomeric SMILES |

CC(C)[C@H](C1=NC2=CC=CC=C2C(=O)N1[C@H]3C[C@@]4([C@@H]5N(C6=CC=CC=C64)C(=O)C(N5OC(=O)C)(C)C)OC3=O)O |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2C(=O)N1C3CC4(C5N(C6=CC=CC=C64)C(=O)C(N5OC(=O)C)(C)C)OC3=O)O |

Origin of Product |

United States |

Isolation and Natural Occurrence of Isotryptoquivaline and Its Analogs

The discovery and isolation of Isotryptoquivaline and its related compounds are closely linked to the exploration of fungal biodiversity. These complex alkaloids are secondary metabolites produced by various fungal species, often found in unique and specialized ecological niches.

Aspergillus Species as Primary Producers

The genus Aspergillus is a primary and well-documented source of this compound and its analogs. Various species within this genus, particularly Aspergillus fumigatus, are known to produce a range of quinazoline (B50416) alkaloids. mdpi.comnih.govmdpi.com These fungi are ubiquitous and can be isolated from diverse environments, including soil and marine habitats. mdpi.com The production of these alkaloids is part of the fungus's complex secondary metabolism. nih.govmdpi.com For instance, Aspergillus fumigatus Af293 is a known producer of fumiquinazolines, which are structurally related to this compound. nih.gov The biosynthesis of these compounds in Aspergillus often involves complex pathways utilizing amino acid precursors like anthranilic acid, tryptophan, and others. nih.gov

Talaromyces Species from Marine and Cold-Seep Environments

Recent bioprospecting in extreme environments has identified new fungal sources of these alkaloids. Notably, a strain of Talaromyces helicus (SCSIO41311), isolated from a cold-seep sediment in the South China Sea, has been shown to produce this compound F, among other known alkaloids. nih.gov Cold seeps are areas of the ocean floor where hydrogen sulfide, methane, and other hydrocarbon-rich fluids and/or gas seep out, creating unique ecosystems. The fungi adapted to these chemosynthetic environments represent a promising frontier for the discovery of novel bioactive compounds. The isolation of this compound F from Talaromyces helicus highlights the metabolic diversity of fungi in these underexplored marine habitats. nih.gov

Endophytic Fungi Associations with Medicinal Plants

Endophytic fungi, which reside within the tissues of living plants without causing any apparent disease, are a significant source of bioactive natural products. acgpubs.orgufmg.br A key example is the isolation of this compound F from Aspergillus sp. CM9a, an endophytic fungus found in the medicinal plant Cephalotaxus mannii. acgpubs.org This discovery is particularly interesting as some endophytic fungi can produce the same or similar bioactive compounds as their host plants. ufmg.br The symbiotic relationship between the endophytic fungus and the host plant is thought to play a role in the production of these complex secondary metabolites. ufmg.br The investigation of endophytic fungi from medicinal plants like C. mannii continues to be a promising strategy for finding novel alkaloids. acgpubs.orgmju.ac.th

Other Fungal Genera Implicated in Alkaloid Production

Besides Aspergillus and Talaromyces, other fungal genera have been implicated in the production of quinazoline alkaloids. For example, species of Penicillium are also known producers of a wide array of secondary metabolites, including various alkaloids. nih.gov The structural similarities between compounds produced by Penicillium and Aspergillus suggest shared biosynthetic capabilities. nih.gov The exploration of diverse fungal genera remains a crucial aspect of natural product discovery.

Fungal Sources of this compound and Analogs

| Fungal Species | Compound(s) | Source of Isolation |

| Aspergillus sp. CM9a | This compound F | Endophytic fungus from Cephalotaxus mannii acgpubs.org |

| Talaromyces helicus SCSIO41311 | This compound F, Tryptoquivaline F, Tryptoquivaline J | Cold-seep sediment from the South China Sea nih.gov |

| Aspergillus fumigatus | Tryptoquivaline, Fumiquinazoline F | Various, including marine environments mdpi.comnih.govinspq.qc.ca |

| Penicillium aethiopicum | Tryptoquialanine (B1250213) (structurally similar to tryptoquivaline) | Not specified nih.gov |

| Aspergillus nidulans MA-143 | Aniquinazolines A–D | Endophytic fungus from marine mangrove Rhizophora stylosa mdpi.com |

Advanced Chromatographic Separation Techniques for Isolation

The isolation and purification of this compound and its analogs from complex fungal extracts rely heavily on advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone of this process, offering the resolution and efficiency required to separate these structurally similar alkaloids.

High-Performance Liquid Chromatography (HPLC) Methodologies

Preparative and semi-preparative HPLC are essential for obtaining pure compounds for structural elucidation and bioactivity studies. slintec.lknih.govwelch-us.com The most common approach for the separation of these alkaloids is reversed-phase HPLC. nih.gov

In a typical reversed-phase HPLC setup for quinazoline alkaloid separation, a C18 column is used as the stationary phase. nih.govfrontiersin.org These columns have a nonpolar surface that retains the moderately polar alkaloid compounds. The mobile phase usually consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water. mdpi.comnih.govfrontiersin.org By gradually increasing the proportion of the organic solvent, the retained compounds are eluted from the column at different times based on their hydrophobicity, allowing for their separation.

For instance, the purification of aniquinazolines from an Aspergillus nidulans extract involved a semi-preparative HPLC system with a C18 column and a methanol-water mobile phase. mdpi.com Similarly, the isolation of quinazoline-containing indole (B1671886) alkaloids from another marine-derived Aspergillus species utilized a semi-preparative HPLC with an octadecyl silane (B1218182) (ODS) column and a methanol-water or acetonitrile-water gradient. nih.govfrontiersin.org The detection of the eluting compounds is typically achieved using a UV detector, as the aromatic nature of these alkaloids allows for strong UV absorbance at specific wavelengths. ekb.eg

HPLC Separation Parameters for Fungal Quinazoline Alkaloids

| Chromatographic Mode | Stationary Phase | Mobile Phase System | Detection |

| Reversed-Phase HPLC | C18 (Octadecyl silane) | Methanol/Water Gradient | UV |

| Reversed-Phase HPLC | C18 (Octadecyl silane) | Acetonitrile/Water Gradient | UV |

| Semi-preparative HPLC | ODS (Octadecyl silane) | Methanol/Water Gradient | UV mdpi.comnih.govfrontiersin.org |

Analytical and Semipreparative Chromatographic Approaches

Once a compound is isolated, analytical and semipreparative chromatography are essential for assessing its purity and for obtaining smaller, highly pure quantities for detailed analysis.

Analytical Chromatography : This is used to identify and quantify the components in a mixture. rotachrom.com Techniques like HPLC and Ultra-High-Performance Liquid Chromatography (UPLC) are employed, using small sample sizes and providing high-resolution separation. evotec.comrotachrom.com Analytical methods are crucial for monitoring the progress of a preparative separation and for verifying the purity of the collected fractions. rotachrom.com

Semipreparative Chromatography : This bridges the gap between analytical and preparative chromatography. thermofisher.com It is used when a larger quantity of a pure compound is needed than what analytical methods can provide, but less than what full-scale preparative systems are designed for. thermofisher.com Semipreparative HPLC can be used to purify milligrams of a compound with high resolution. technosaurus.co.jp The choice between an analytical and a semi-preparative column depends on the polarity of the compound and the required sample load. nih.gov For instance, for non-polar compounds, a semi-preparative column often yields better results. nih.gov

The integration of analytical, semipreparative, and preparative chromatography allows for a seamless workflow from initial crude extract to highly purified this compound. rotachrom.comthermofisher.com

Extraction and Sample Preparation Methodologies from Biological Matrices

The initial step of isolating Isotryptoquivaline from its biological source, the fungal culture, requires efficient extraction and sample preparation. The goal is to isolate the target analytes from a complex matrix containing numerous other compounds. researchgate.netnih.gov

Commonly used techniques for extracting drugs and metabolites from biological matrices include:

Liquid-Liquid Extraction (LLE) : This method partitions analytes between two immiscible liquid phases. slideshare.net

Solid-Phase Extraction (SPE) : In SPE, the analyte is adsorbed onto a solid sorbent, while interfering compounds are washed away. nih.govslideshare.net

Protein Precipitation : This technique is used to remove proteins from biological samples, which can interfere with subsequent analysis. slideshare.net

Modern approaches to sample preparation emphasize speed, efficiency, and automation to handle a large number of samples. nih.govgerstelus.com Techniques like solid-phase microextraction (SPME) and matrix solid-phase dispersion (MSPD) offer minimized sample handling and reduced solvent consumption. researchgate.netslideshare.net For complex solid samples, methods like pressurized liquid extraction and supercritical fluid extraction are advantageous as they can combine extraction and cleanup in a single step. researchgate.net The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the biological matrix. slideshare.net In recent years, microsampling techniques have also gained popularity as they require smaller volumes of biological fluids. nih.gov

Chemical Synthesis Strategies for Isotryptoquivaline and Its Analogs

Total Synthesis Approaches and Methodological Development

The total synthesis of the tryptoquivaline family of alkaloids, including isotryptoquivaline, is a complex undertaking that has spurred the development of elegant and efficient chemical strategies. Most approaches are biomimetic, meaning they mimic the natural biosynthetic pathway. The biosynthesis is believed to involve a nonribosomal peptide synthetase (NRPS) that assembles a linear tripeptide precursor, which then undergoes a series of cyclizations to form the characteristic pentacyclic core nih.govnih.gov. Synthetic efforts have largely mirrored this approach, focusing on the efficient construction of key heterocyclic intermediates.

A prevalent strategy involves the initial formation of a pyrazino[2,1-b]quinazoline-3,6-dione core, which serves as a central scaffold upon which the remaining rings are constructed. This approach has been successfully applied to the synthesis of several fumiquinazoline alkaloids, demonstrating its robustness and versatility nih.govnih.gov.

Retrosynthetic analysis, a technique for planning a synthesis by working backward from the target molecule, reveals key strategic disconnections for the this compound scaffold. The most common strategies focus on disconnecting the molecule at key amide and imine bonds, breaking it down into simpler, often commercially available amino acid precursors.

A typical retrosynthetic analysis for the tryptoquivaline core is outlined below:

Table 1: Key Retrosynthetic Disconnections for the Tryptoquivaline Scaffold

| Disconnection | Precursors | Rationale |

| C-N bond of the dihydropyrazine ring | A pyrazino[2,1-b]quinazoline-3,6-dione intermediate and a side-chain precursor | This disconnection simplifies the complex pentacyclic system into a more manageable tricyclic core, which is a common intermediate in many syntheses. |

| Amide bonds of the quinazolinone ring | An anthranilate derivative and a dipeptide | This approach breaks the molecule down into its fundamental amino acid building blocks, aligning closely with the biomimetic strategy. |

| Spiro-lactone ring | A precursor with an open-chain hydroxy acid | This disconnection simplifies the stereochemically complex spirocyclic center, allowing for its construction late in the synthesis. |

These disconnections lead to a convergent synthesis plan, where different fragments of the molecule are synthesized separately before being combined in the final stages. This approach allows for greater flexibility and efficiency, enabling the synthesis of various analogs by simply modifying one of the precursor fragments digitellinc.com.

The this compound molecule contains several stereocenters, making stereocontrol a critical aspect of its synthesis. Enantioselective synthesis, which aims to produce a single enantiomer of a chiral molecule, is essential for obtaining the biologically active form of the natural product.

Strategies to achieve stereocontrol include:

Use of Chiral Pool Starting Materials: Many syntheses begin with enantiomerically pure amino acids (e.g., L-tryptophan, L-valine) from the chiral pool. The inherent stereochemistry of these starting materials is then carried through the synthetic sequence to set the stereocenters in the final product.

Diastereoselective Reactions: During the cyclization and bond-forming steps, the existing stereocenters in the molecule can direct the formation of new stereocenters in a predictable manner. For example, the cyclization to form the pyrazinoquinazoline dione core can proceed with high diastereoselectivity.

Asymmetric Catalysis: Modern synthetic methods employing chiral catalysts can be used to create key stereocenters with high enantioselectivity. While not extensively reported for this compound itself, asymmetric catalytic methods are a powerful tool in the synthesis of complex alkaloids nih.govirb.hr.

A key biomimetic double cyclization has been utilized in the synthesis of tryptoquivaline G, an isomer of this compound acs.org. This reaction cascade mimics the proposed biosynthesis and rapidly assembles the complex polycyclic core from a linear peptide precursor. Such strategies are highly valuable for their elegance and efficiency.

While specific applications of organocatalytic or metal-catalyzed cascade reactions in the synthesis of this compound are not yet widely reported, these fields offer immense potential. For instance, a metal-catalyzed cyclization could be envisioned to form the quinazolinone ring system, or an organocatalytic cascade could be used to set multiple stereocenters in a single step.

Modern synthetic chemistry places a strong emphasis on "green" and efficient synthesis, which includes minimizing the use of protecting groups and maximizing atom economy. Protecting groups are temporary modifications to functional groups that prevent them from reacting, but their use adds steps to a synthesis (protection and deprotection) and generates waste.

While many reported syntheses of fumiquinazoline alkaloids do employ protecting groups, particularly for the amine and carboxylic acid functionalities of the amino acid precursors, there is a drive towards more protecting-group-free approaches. A biomimetic approach that proceeds through a series of cyclizations from a linear tripeptide can minimize the need for protecting groups, as the reactive functionalities are consumed in the desired bond-forming reactions nih.gov.

Atom economy, a measure of how much of the starting materials' atoms are incorporated into the final product, is also a key consideration. Cascade reactions and convergent synthetic strategies generally lead to higher atom economy.

Semisynthesis and Derivatization for Analog Generation

Once a total synthesis of the natural product is achieved, or if the natural product is available from fermentation, semisynthesis can be employed to create a library of analogs. This involves chemically modifying the natural product scaffold to explore structure-activity relationships (SAR).

Given the complexity of the this compound molecule, modifications are likely to be focused on the more accessible functional groups. Potential modifications could include:

Acylation or Alkylation of the Indole (B1671886) Nitrogen: The indole nitrogen is a potential site for modification to introduce different substituents.

Modification of the Valine Side Chain: The isopropyl group of the valine residue could potentially be modified or replaced with other alkyl or aryl groups by starting the synthesis with a different amino acid.

Hydrolysis and Re-esterification of the Spiro-lactone: The spiro-lactone is a key structural feature, but its modification could lead to interesting biological activity.

The development of a flexible and convergent synthetic route is crucial for enabling the generation of a wide range of analogs for biological evaluation digitellinc.com. Furthermore, adapting linear synthetic routes to solid-phase synthesis allows for the creation of combinatorial libraries of unnatural analogs, which can be a powerful tool for drug discovery nih.gov.

Combinatorial Chemistry Approaches for Library Creation

The generation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. For this compound and its analogs, combinatorial chemistry offers a powerful tool to systematically explore the chemical space around the core scaffold, potentially leading to the discovery of compounds with enhanced biological activity or improved physicochemical properties.

While specific, large-scale combinatorial libraries of this compound analogs are not extensively documented in publicly available research, the principles of combinatorial synthesis can be readily applied to its known synthetic routes. A key strategy would involve the diversification of the building blocks used in the synthesis. The core structure of this compound is typically assembled through a sequence of reactions, including the formation of the quinazoline (B50416) and pyrazino-quinazoline ring systems.

Key Diversification Points in a Hypothetical Combinatorial Synthesis:

A hypothetical combinatorial approach to generate a library of this compound analogs could leverage the known Pictet-Spengler reaction or other multicomponent reactions. The diversity of the library would be achieved by varying the substituents on the key starting materials.

| Building Block | Point of Diversification (R-group) | Potential for Structural Variation |

| Anthranilic acid derivative | Substituents on the aromatic ring (R1) | Introduction of electron-donating or withdrawing groups, halogens, alkyl chains, etc. |

| Tryptophan derivative | Substituents on the indole ring (R2) | Modification of the electronic and steric properties of the indole moiety. |

| Aldehyde or ketone | Nature of the R3 and R4 groups | Variation of alkyl, aryl, or heterocyclic groups to probe different steric and electronic environments. |

By systematically reacting a set of diverse anthranilic acid derivatives with a collection of tryptophan analogs and a variety of aldehydes or ketones, a library of this compound derivatives could be generated. This parallel synthesis approach would allow for the rapid creation of numerous compounds for subsequent biological screening.

Synthetic Route Optimization and Process Chemistry Considerations

The transition from a laboratory-scale synthesis to a large-scale, industrially viable process requires meticulous optimization of the synthetic route and careful consideration of process chemistry principles. For a complex molecule like this compound, this involves maximizing yield, ensuring purity, minimizing costs, and ensuring the safety and sustainability of the process.

Key Areas for Optimization:

Reagent and Catalyst Selection: Early synthetic routes for complex natural products often employ expensive or hazardous reagents. A primary goal of optimization is to replace these with more cost-effective, safer, and environmentally benign alternatives. For instance, the use of stoichiometric heavy metal oxidants could be replaced with catalytic aerobic oxidation methods.

Reaction Conditions: Optimization of parameters such as temperature, pressure, reaction time, and solvent is crucial for maximizing yield and minimizing the formation of byproducts. Design of Experiments (DoE) methodologies can be employed to systematically screen and identify the optimal reaction conditions.

Purification Methods: Chromatographic purification, while effective on a small scale, is often impractical and costly for large-scale production. Optimization efforts would focus on developing crystallization-based purifications or other non-chromatographic methods to isolate the final product in high purity.

Telescoping Reactions: To improve process efficiency and reduce waste, multiple synthetic steps can be combined into a single "one-pot" or "telescoped" process, where intermediates are not isolated. This minimizes handling losses and reduces solvent usage.

Process Chemistry Considerations for Large-Scale Synthesis:

| Consideration | Description | Relevance to this compound Synthesis |

| Process Safety | Assessment and mitigation of potential hazards such as exothermic reactions, toxic reagents, and flammable solvents. | The use of certain reagents in the quinazoline ring formation or subsequent functional group manipulations may require careful temperature control and specialized equipment to prevent runaway reactions. |

| Process Mass Intensity (PMI) | A metric that quantifies the total mass of materials (solvents, reagents, process water) used to produce a kilogram of the active pharmaceutical ingredient (API). | A key goal in process chemistry is to reduce the PMI by minimizing solvent volumes, using catalytic reagents, and improving reaction efficiency. |

| Impurity Profile | Identification, characterization, and control of impurities throughout the synthetic process. | Regulatory agencies require a thorough understanding of the impurity profile of any pharmaceutical compound. This involves developing robust analytical methods to detect and quantify potential impurities. |

| Scalability | Ensuring that the synthetic route can be reliably and safely scaled up from the laboratory to pilot plant and commercial manufacturing scales. | Reactions that work well on a gram scale may not be directly transferable to a kilogram scale due to issues with heat transfer, mixing, and mass transfer. |

Structure Activity Relationship Sar Investigations of Isotryptoquivaline Analogs

Design Principles for Systematic SAR Studies

Systematic Structure-Activity Relationship (SAR) studies for quinazoline (B50416) alkaloids like isotryptoquivaline are founded on methodical structural modifications to elucidate the role of different parts of the molecule in its biological activity. The primary goal is to identify which substituents and functional groups enhance activity and which diminish it, leading to the optimization of the lead compound.

The design principles for such studies typically involve:

Core Scaffold Modification: The quinazoline core is often the starting point. Modifications can include altering the substitution pattern on the fused benzene ring or the pyrimidine ring.

Side-Chain Variation: The complex side chains attached to the quinazoline nucleus of this compound are key targets for modification. This includes altering alkyl groups, aromatic rings, and heterocyclic moieties to probe their influence on target binding and pharmacokinetic properties.

Stereochemical Analysis: As this compound is a chiral molecule, the synthesis and evaluation of different stereoisomers are crucial to determine the optimal spatial arrangement for biological activity.

A systematic approach ensures that the data generated from these analogs can be reliably interpreted to build a comprehensive SAR model.

Identification of Key Pharmacophoric Elements and Structural Hotspots

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For anti-inflammatory quinazoline derivatives, several key pharmacophoric elements have been identified through computational and experimental studies. These general features are likely relevant to the activity of this compound and its analogs.

Commonly identified pharmacophoric features for anti-inflammatory quinazolinones include:

Hydrogen Bond Acceptors and Donors: The nitrogen atoms in the quinazoline ring and carbonyl groups are potential hydrogen bond acceptors, while hydroxyl or amine substituents can act as hydrogen bond donors. These interactions are often critical for binding to target proteins.

Hydrophobic Regions: Aromatic rings and alkyl side chains contribute to hydrophobic interactions within the binding pocket of the target enzyme or receptor.

Aromatic Rings: The quinazoline core itself, as well as any appended phenyl or other aromatic groups, can engage in π-π stacking or hydrophobic interactions.

"Structural hotspots" are specific positions on the this compound molecule where modifications lead to significant changes in biological activity. While specific hotspot analysis for this compound is limited in publicly available research, studies on related quinazolinones suggest that positions C-2 and C-3 of the quinazolinone core are often critical for introducing diversity and modulating activity. For example, the nature of the substituent at the N-3 position and the group attached to C-2 can profoundly influence the inhibitory activity against inflammatory targets.

Impact of Specific Structural Modifications on Biological Activities

While comprehensive SAR data for a wide range of this compound analogs is not extensively documented in publicly available literature, general trends from the broader quinazoline and quinazolinone classes can provide insights. The following table summarizes the observed impact of certain structural modifications on the anti-inflammatory activity of quinazolinone derivatives, which can be extrapolated as a hypothetical guide for this compound analog design.

| Modification Site | Modification Type | Observed Impact on Anti-inflammatory Activity |

| Quinazoline Core (Position 2) | Substitution with various aryl groups | Generally enhances activity. Electron-donating or withdrawing groups on the aryl ring can fine-tune potency. |

| Quinazoline Core (Position 3) | Substitution with alkyl or aryl groups | The nature and size of the substituent can significantly affect activity. Bulky groups may be detrimental or beneficial depending on the target's binding site topology. |

| Fused Benzene Ring | Introduction of electron-withdrawing groups (e.g., halogens) | Often leads to an increase in activity. |

| Fused Benzene Ring | Introduction of electron-donating groups (e.g., methoxy) | Can either increase or decrease activity, depending on the position of substitution. |

| Side Chains | Variation in length and branching of alkyl chains | Can influence lipophilicity and, consequently, cell permeability and target engagement. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For quinazolinone derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been employed to develop predictive models for anti-inflammatory activity.

These models typically involve the following steps:

Data Set Preparation: A series of structurally related compounds with known biological activities (e.g., IC₅₀ values for TNF-α inhibition) is compiled.

Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold.

Descriptor Calculation: Steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields are calculated around the aligned molecules.

Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS) regression, are used to correlate the calculated fields with the biological activities. The resulting model is then validated to assess its predictive power.

For quinazolinone-based anti-inflammatory agents, QSAR models have highlighted the importance of specific steric and electronic features for activity. For instance, contour maps generated from these models can indicate regions where bulky groups are favored or disfavored, and where positive or negative electrostatic potential is beneficial for activity. While specific QSAR models for this compound are not published, the methodology remains a powerful tool for guiding the design of novel analogs.

Ligand-Based and Structure-Based Design Strategies

Both ligand-based and structure-based design strategies are instrumental in the development of novel this compound analogs.

Ligand-Based Design: This approach is utilized when the 3D structure of the biological target is unknown. It relies on the knowledge of molecules that bind to the target.

Pharmacophore Modeling: Based on a set of active molecules, a pharmacophore model can be generated to define the essential chemical features required for activity. This model can then be used to screen virtual libraries for new compounds with the desired features.

3D-QSAR: As described previously, this method uses a set of known ligands to build a predictive model for designing more potent compounds.

Structure-Based Design: When the 3D structure of the target protein (e.g., TNF-α) is available, this method can be employed.

Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a target protein. Docking studies can help to understand the binding mode of this compound and its analogs, revealing key interactions with amino acid residues in the active site. This information can then be used to design modifications that enhance these interactions.

De Novo Design: This involves designing a novel ligand from scratch or by growing a fragment within the binding site of the target protein.

The integration of these computational design strategies with synthetic chemistry and biological testing creates an iterative cycle for the efficient discovery and optimization of novel and more effective this compound-based therapeutic agents.

Biological Activities and Mechanistic Research of Isotryptoquivaline

Antigiardial Activity and Parasite Growth Inhibition

Based on a comprehensive review of the available scientific literature, there is currently no published research or data regarding the antigiardial activity of Isotryptoquivaline or its effects on the growth of Giardia lamblia trophozoites. Searches for in vitro efficacy, cellular targets in parasites, and potential efficacy against drug-resistant strains yielded no information pertaining to this specific compound. Therefore, the following subsections cannot be addressed at this time.

In vitro Efficacy against Giardia lamblia Trophozoites

No data available.

Exploration of Novel Cellular Targets and Pathways in Parasites

No data available.

Potential for Efficacy against Drug-Resistant Strains

No data available.

Anti-inflammatory Properties and Immunomodulatory Mechanisms

Research has identified anti-inflammatory properties of this compound, particularly its ability to modulate key inflammatory mediators.

This compound F has been shown to possess moderate inhibitory activity against the production of nitric oxide (NO). In studies involving lipopolysaccharide (LPS)-induced NO production in RAW 264.7 macrophages, this compound F, isolated from the fungus Talaromyces helicus SCSIO 41311, demonstrated a measurable effect. mdpi.comnih.gov The compound exhibited an IC50 value of 26.5 µM for NO inhibition. mdpi.com

Table 1: Inhibitory Activity of this compound F on NO Production

| Compound | Source | Assay System | IC50 Value (µM) | Reference |

|---|

This compound F, a quinazolinone derivative isolated from Aspergillus sp. CM9a, has been identified as having a notable antagonistic effect on Tumor Necrosis Factor-alpha (TNF-α). nih.govjst.go.jpx-mol.com TNF-α is a critical pro-inflammatory cytokine involved in systemic inflammation. The ability of this compound F to antagonize TNF-α suggests its potential as a lead compound for the development of anti-inflammatory drugs. nih.govx-mol.com

Table 2: Effect of this compound F on Pro-inflammatory Cytokines

| Compound | Source | Target Cytokine | Observed Effect | Reference |

|---|

General Mechanistic Investigations using Cell-Based Assays

Target Identification and Validation Methodologies

The primary biological target identified for this compound is its antagonistic effect on Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. ddtjournal.comdntb.gov.ua The identification of this activity likely stemmed from broader screenings of fungal metabolite extracts for anti-inflammatory properties. The validation of TNF-α as a target for this compound involves specific in vitro assays designed to measure the inhibition of this cytokine.

A common methodology for quantifying the inhibition of TNF-α production is the use of a cell-based assay. mdpi.com In a typical setup, a human cell line, such as the monocyte-like THP-1 cell line, is differentiated into macrophages. mdpi.com These macrophages are then stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response, which includes the robust production and secretion of TNF-α. mdpi.com To test the activity of a compound like this compound, the cells are treated with the compound prior to or during LPS stimulation.

The amount of TNF-α secreted into the cell culture medium is then quantified. A standard and widely used method for this quantification is the sandwich Enzyme-Linked Immunosorbent Assay (ELISA). mpbio.comfn-test.com

Principle of TNF-α Sandwich ELISA:

Coating: A microplate is pre-coated with a specific capture antibody that binds to TNF-α. mpbio.comfn-test.com

Sample Incubation: The cell culture supernatant containing the secreted TNF-α is added to the wells. The TNF-α protein is captured by the immobilized antibody. mpbio.com

Detection: A second, biotin-conjugated detection antibody that also recognizes TNF-α is added, forming a "sandwich" with the TNF-α molecule in between the capture and detection antibodies. mpbio.com

Enzyme Conjugation: Streptavidin conjugated to Horseradish Peroxidase (HRP) is added, which binds to the biotin (B1667282) on the detection antibody. mpbio.com

Substrate Addition: A chromogenic substrate (like TMB) is added. The HRP enzyme catalyzes a color change, the intensity of which is directly proportional to the amount of TNF-α present. mpbio.com

Quantification: The absorbance is read using a microplate reader, and the concentration of TNF-α is determined by comparison to a standard curve. fn-test.com

A significant reduction in the measured TNF-α concentration in the presence of this compound, compared to the LPS-stimulated control without the compound, validates its TNF-α antagonistic effect.

Another advanced method for validating TNF-α antagonism in a high-throughput manner is the use of a reporter gene assay. In this approach, a cell line is engineered to express a reporter gene, such as luciferase, under the control of an NF-κB-responsive promoter. nih.gov Since TNF-α signaling activates the NF-κB pathway, the amount of light produced by the luciferase reaction is proportional to the TNF-α activity. A compound that antagonizes TNF-α will reduce the signal. nih.gov

Phenotypic Screening and High-Throughput Screening (HTS) Approaches

The discovery of bioactive natural products like this compound often relies on screening large libraries of fungal extracts or purified compounds to identify those that elicit a desired biological response, a process known as phenotypic screening. nih.govasm.org This approach is particularly valuable when the goal is to find compounds that modulate a complex cellular process, such as inflammation, without a preconceived specific molecular target.

This compound has been identified through a phenotypic screening of a library of purified natural products. asm.org In one such screen, a library of 755 purified natural products was tested for its ability to inhibit the growth of the parasite Giardia lamblia, where this compound was identified as a potent hit. asm.org

In the context of its anti-inflammatory activity, the discovery of this compound's TNF-α antagonism likely followed a similar path, beginning with a screen of crude fungal extracts. A typical High-Throughput Screening (HTS) campaign to find a TNF-α inhibitor from a fungal source would be structured as follows:

Library Generation: A large and diverse library of extracts is generated from various fungal strains, such as those from the Aspergillus genus, cultured under different conditions to maximize metabolic diversity. acs.orgmdpi.com

Primary HTS Assay: The extracts are formatted into microplates and screened using a robust and automated cell-based assay. For TNF-α inhibition, this would typically involve LPS-stimulated macrophages (e.g., THP-1 or RAW 264.7 cells) and a readout of TNF-α levels, often using a rapid method like HTRF (Homogeneous Time-Resolved Fluorescence) or a reporter assay for speed and scalability. mdpi.comnih.gov

Hit Confirmation and Potency Determination: Extracts that show significant inhibition of TNF-α production in the primary screen (the "hits") are then re-tested to confirm their activity and to determine their potency (e.g., by calculating an IC50 value). This is often done using a more precise method like a standard TNF-α ELISA. mdpi.comnih.gov

Bioassay-Guided Fractionation: The active extract is then chemically separated into fractions using techniques like High-Performance Liquid Chromatography (HPLC). Each fraction is tested again in the bioassay to identify which one contains the active compound. This process is repeated with increasing levels of purification.

Structure Elucidation: Once the active compound is isolated in its pure form, its chemical structure is determined using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This process would lead to the identification of the active principle as this compound.

The table below summarizes the screening approaches and assay methodologies relevant to the study of this compound.

| Approach | Methodology | Description | Relevance to this compound |

| Target Validation | Cell-Based TNF-α Inhibition Assay | Macrophage cell lines (e.g., THP-1) are stimulated with LPS to produce TNF-α. The ability of the compound to reduce TNF-α levels is measured. | Primary method to confirm the anti-inflammatory activity and TNF-α antagonism. mdpi.com |

| Target Validation | Sandwich ELISA | A specific and sensitive immunoassay used to quantify the concentration of TNF-α in cell culture supernatants. | Gold standard for accurate measurement of TNF-α inhibition by the compound. mpbio.comfn-test.com |

| Phenotypic Screening | Natural Product Library Screening | A library of purified natural products is screened against a disease model or cellular phenotype to identify active compounds. | This compound was identified as a potent antigiardial agent through such a screen. asm.org |

| High-Throughput Screening (HTS) | Fungal Extract Library Screening | Automated screening of thousands of fungal extracts for a specific biological activity, such as the inhibition of a cytokine. | The likely initial discovery strategy for identifying anti-inflammatory activity from the Aspergillus extract containing this compound. acs.orgmdpi.com |

Advanced Analytical Methodologies in Isotryptoquivaline Research

Development and Validation of Analytical Procedures for Isotryptoquivaline

The accurate quantification of this compound in various matrices, such as fungal cultures or biological samples, relies on the development and rigorous validation of analytical methods. ibacon.com High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a commonly employed technique due to its high sensitivity and selectivity. conicet.gov.arresearchgate.net The validation process ensures that the chosen method is fit for its intended purpose and provides reliable results. europa.eu

The development of an analytical method for this compound typically involves optimizing several key parameters. This includes the selection of an appropriate HPLC column and mobile phase to achieve good chromatographic separation from other matrix components. oup.com The mass spectrometer conditions, such as the ionization source parameters and the selection of specific precursor and product ions for multiple reaction monitoring (MRM), are optimized to maximize the signal intensity and specificity for this compound. mdpi.com Sample preparation is another critical step, often involving liquid-liquid extraction or solid-phase extraction to isolate the analyte from complex matrices and minimize interference. conicet.gov.ar

Specificity refers to the ability of the analytical method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. woah.org In the context of this compound analysis, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank matrix samples. oup.com For chromatographic methods, selectivity is often demonstrated by the resolution of the analyte peak from the closest eluting peak. woah.org In mass spectrometry, the selection of unique precursor-to-product ion transitions for this compound provides a high degree of specificity.

Accuracy is the closeness of the test results obtained by the method to the true value, while precision is the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. mdpi.comresearchgate.net Accuracy is typically assessed by performing recovery studies on spiked blank matrix samples at different concentration levels. nih.gov Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision), and is expressed as the relative standard deviation (RSD) of a series of measurements. mdpi.comnih.gov For mycotoxin analysis, including compounds like this compound, acceptable accuracy is often within the 70-120% range, with precision (RSD) values ideally below 15-20%. researchgate.netresearchgate.net

Table 1: Illustrative Accuracy and Precision Data for Mycotoxin Analysis by LC-MS/MS

| Analyte | Spiked Concentration (µg/kg) | Mean Recovery (%) | Repeatability (RSD, %) | Intermediate Precision (RSD, %) |

| Mycotoxin A | 5 | 95.2 | 5.8 | 8.2 |

| Mycotoxin A | 50 | 98.7 | 4.1 | 6.5 |

| Mycotoxin A | 200 | 101.5 | 3.5 | 5.1 |

| Mycotoxin B | 10 | 92.8 | 6.2 | 9.1 |

| Mycotoxin B | 100 | 96.4 | 4.8 | 7.3 |

| Mycotoxin B | 500 | 99.9 | 3.9 | 6.8 |

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com The Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. mdpi.com These parameters are crucial for determining the sensitivity of the method. LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. oup.commdpi.com For mycotoxins, LOQs in the low µg/kg range are often achievable with modern LC-MS/MS instrumentation. researchgate.net

Table 2: Illustrative LOD and LOQ Data for Mycotoxin Analysis by LC-MS/MS

| Analyte | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) |

| Mycotoxin A | 0.5 | 1.5 |

| Mycotoxin B | 1.0 | 3.0 |

| Mycotoxin C | 0.2 | 0.6 |

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. mdpi.com Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, different analysts, different instruments, etc. For an analytical method for this compound, robustness could be tested by intentionally varying parameters like the pH of the mobile phase, the column temperature, or the flow rate. mdpi.com

Bioanalytical Techniques for Metabolite Profiling and Pharmacokinetic Studies

Understanding the metabolic fate and pharmacokinetic profile of this compound is essential for assessing its potential biological effects. Bioanalytical techniques are employed to identify and quantify the parent compound and its metabolites in biological matrices such as plasma, urine, and feces. europa.eu

Metabolite profiling of fungal extracts, such as those from Aspergillus fumigatus, is often performed using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography. mdpi.commdpi.com This allows for the identification of a wide range of secondary metabolites, including potential precursors and degradation products of this compound. In-vitro studies using liver microsomes can provide initial insights into the metabolic pathways of xenobiotics. mdpi.com For tremorgenic mycotoxins, studies have shown that metabolism can occur through oxidation and dehydration processes. nih.gov

Pharmacokinetic studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound. While specific pharmacokinetic data for this compound is scarce, studies on other tremorgenic mycotoxins provide a framework for how such investigations would be conducted. nih.gov These studies typically involve the administration of the compound to an animal model, followed by the collection of biological samples at various time points. The concentration of the parent compound and its major metabolites are then determined using a validated bioanalytical method, often LC-MS/MS. nih.gov From these concentration-time data, key pharmacokinetic parameters such as half-life, clearance, and volume of distribution can be calculated.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Biological Samples

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone analytical technique for the analysis of fungal metabolites, such as this compound, in various biological samples. creative-proteomics.com This powerful combination leverages the separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection provided by mass spectrometry. creative-proteomics.commdpi.com It is particularly well-suited for non-volatile and ionizable compounds present in complex mixtures like fungal fermentation extracts, plant tissues, and other biological fluids. creative-proteomics.comnih.gov

In the context of this compound research, LC-MS is employed to identify and quantify the compound in crude or purified extracts from producing fungal strains, such as species of Aspergillus or Penicillium. nih.govnih.govmdpi.com The process involves an initial chromatographic separation, typically using a reversed-phase (RP) column (e.g., C18), which separates molecules based on their hydrophobicity. nih.govmdpi.com A solvent gradient is applied to elute the compounds from the column over time. nih.govmdpi.com

Following separation, the eluate is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used technique that generates charged molecules (ions) from the analytes in the liquid phase, making them amenable to analysis by the mass spectrometer. nih.govnzgajournal.org.nz The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z), providing highly specific detection and structural information. broadinstitute.orgmdpi.com For instance, LC-MS analysis of extracts from Penicillium aethiopicum has been used to identify various metabolites, including isomers of tryptoquivaline. nih.gov The high sensitivity of modern LC-MS systems allows for the detection of trace amounts of metabolites in complex biological matrices. frontiersin.org

A summary of typical parameters used in LC-MS methods for the analysis of fungal alkaloids is presented below.

| Parameter | Description | Example Value/Condition |

| Chromatography | High-Performance Liquid Chromatography (HPLC/UHPLC) | Waters Acquity UHPLC, Thermo Finnigan Surveyor HPLC nih.govnzgajournal.org.nz |

| Column | Reversed-Phase C18 | Waters ACQUITY UPLC BEH RP18 (2.1 × 50 mm, 1.7 µm) nih.gov |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | Gradient elution, e.g., starting at 30% B, increasing to 80% B nih.gov |

| Flow Rate | 0.3 mL/min nih.gov | A typical flow rate for analytical UHPLC. |

| Ionization Source | Electrospray Ionization (ESI) | ESI in positive ion mode is common for alkaloid detection nih.govnzgajournal.org.nz |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-Tof), Ion Trap | Provides accurate mass measurements and fragmentation data for identification nih.govnzgajournal.org.nz |

| Detection Mode | Full Scan (m/z 50-2000), Selected Reaction Monitoring (SRM) | SRM for targeted quantification, Full Scan for untargeted profiling nih.govnzgajournal.org.nz |

Retention Time Prediction Methods for Metabolite Identification

In metabolomics and natural product research, the confident identification of compounds in complex mixtures is a significant challenge. mdpi.com While high-resolution mass spectrometry (HRMS) provides an accurate mass and elemental composition, this information is often insufficient to distinguish between isomers—compounds with the same chemical formula but different structures. The chromatographic retention time (RT) provides an additional, orthogonal piece of information that is highly valuable for accurate metabolite identification. nih.gov

Retention time prediction utilizes computational models to forecast the time at which a specific compound will elute from a chromatography column under defined conditions. ugent.ber-project.org These models, often based on Quantitative Structure-Retention Relationship (QSRR) principles or machine learning algorithms like deep neural networks, use the chemical structure of a molecule to predict its retention behavior. nih.govugent.be

The process generally involves:

Model Training: A predictive model is built using a dataset of known compounds for which experimental retention times have been measured under a specific, standardized LC method. r-project.org The model learns the relationship between molecular descriptors (calculated from the chemical structure) and the observed retention time. ugent.be

Prediction for Unknowns: The chemical structure of a tentatively identified compound, such as this compound, is fed into the trained model. The model then calculates a predicted retention time.

Validation: This predicted RT is compared with the experimental RT of the unknown peak in the chromatogram. A close match between the predicted and experimental RT significantly increases the confidence in the compound's identification, complementing the mass spectral data. nih.gov

The use of RT prediction can help to differentiate between closely related isomers, such as this compound and its structural analog, tryptoquivaline, which may have identical masses but different retention characteristics due to their stereochemistry. nih.gov This approach reduces false-positive identifications and accelerates the dereplication process in natural product discovery. asm.org

| Step | Description | Role in Identification |

| 1. HRMS Data Acquisition | An unknown peak is detected with a specific accurate mass (m/z) and fragmentation pattern. | Suggests potential elemental formulas and substructures for the analyte. |

| 2. Database Search | The elemental formula is used to search databases, yielding potential candidate structures (e.g., this compound). | Provides a list of possible isomers for the detected mass. |

| 3. Retention Time Prediction | The structures of the candidate isomers are input into a pre-trained RT prediction model. | Generates a predicted RT for each candidate isomer (e.g., Tryptoquivaline, this compound). |

| 4. Comparison & Confirmation | The predicted RTs are compared against the experimental RT of the unknown peak. | The candidate whose predicted RT most closely matches the experimental RT is confirmed with higher confidence. |

Quality Control and Reference Standard Characterization

A reference standard is a highly purified and rigorously characterized material that serves as a benchmark for qualitative and quantitative analyses. americanpharmaceuticalreview.comsimsonpharma.com In research involving this compound, a well-characterized reference standard is essential for confirming the identity of the compound in biological samples and for accurate quantification in various assays. jstar-research.com

The characterization of an this compound reference standard is a comprehensive process designed to unambiguously confirm its chemical structure and determine its purity. almacgroup.com This involves a suite of analytical techniques, where each method provides a different piece of structural or purity information. jstar-research.comlabtoo.com According to International Council for Harmonisation (ICH) guidelines, reference standards must be thoroughly evaluated to be suitable for their intended use. edqm.eu

The typical analytical methods used for the characterization of a chemical reference standard are outlined in the table below.

| Analytical Technique | Purpose in Characterization |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the molecular structure. 1D NMR (¹H, ¹³C) confirms the presence of functional groups and the carbon-hydrogen framework. 2D NMR (e.g., COSY, HSQC, HMBC) is used to assemble the complete structure by showing correlations between different atoms. almacgroup.com |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound with high accuracy (HRMS), which is used to confirm the elemental composition. almacgroup.com Fragmentation patterns (MS/MS) provide further evidence for the proposed structure. broadinstitute.org |

| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., carbonyls, amides, aromatic rings) within the molecule by measuring the absorption of infrared radiation. jstar-research.comwatertechnologies.com |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the standard. A primary peak corresponding to this compound should be observed, and the area percentage of this peak is used to calculate purity. The absence or minimal presence of other peaks indicates high purity. mdpi.com |

| Elemental Analysis | Measures the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen). The experimental percentages are compared to the theoretical values calculated from the molecular formula to support the identity of the compound. edqm.eu |

| Optical Rotation | Measures the rotation of plane-polarized light by the chiral compound. This is a critical parameter for stereochemically complex molecules like this compound, providing a specific physical constant for the particular enantiomer. jstar-research.com |

Once characterized, this reference standard is used in routine analyses to verify system suitability, calibrate instruments, and as a direct comparator to confirm the identity of this compound in unknown samples by matching retention times and mass spectra. demarcheiso17025.com

Future Directions and Emerging Research Avenues

Exploration of Undiscovered Biosynthetic Potential

The genetic blueprints for natural products like Isotryptoquivaline are encoded in biosynthetic gene clusters (BGCs). While the BGC for the related fumiquinazoline alkaloids in Aspergillus fumigatus has been identified and studied, the specific BGC for this compound remains to be fully characterized. acs.orgnih.govnih.gov Future research will undoubtedly focus on genome mining of Aspergillus species and other fungi known to produce this compound.

Genome mining, a process of computationally screening genomic data for BGCs, is a powerful tool for discovering novel natural products. drugdiscoverynews.com By identifying and characterizing the BGC responsible for this compound, researchers can gain insights into its enzymatic machinery. This includes identifying the non-ribosomal peptide synthetases (NRPSs), tailoring enzymes like oxidases, and other key proteins involved in its assembly from precursor amino acids such as tryptophan and anthranilic acid. acs.orgnih.gov Understanding the complete biosynthetic pathway will not only demystify how nature constructs this complex molecule but also open doors for biosynthetic engineering to produce novel analogs.

Table 1: Key Enzyme Classes in Fungal Alkaloid Biosynthesis

| Enzyme Class | Function in Alkaloid Biosynthesis | Potential Role in this compound Biosynthesis |

| Non-ribosomal Peptide Synthetase (NRPS) | Assembles peptide backbones from amino acid precursors. acs.orgnih.gov | Likely responsible for forming the core peptide structure of this compound. |

| Cytochrome P450 Monooxygenases | Catalyze a wide range of oxidative reactions, including hydroxylations and epoxidations. | Potentially involved in the modification and cyclization of the alkaloid scaffold. |

| Flavoenzymes | Mediate various redox reactions. acs.org | Could play a role in the oxidative cyclization steps forming the quinazolinone ring system. acs.org |

| Methyltransferases | Add methyl groups to the molecule, altering its properties. | May be responsible for specific methylations observed in this compound derivatives. |

Application of Advanced Synthetic Methodologies for Novel Analogs

The development of novel this compound analogs with improved therapeutic properties is a significant future direction. Advances in synthetic organic chemistry provide a powerful toolkit for creating a diverse library of these compounds. Total synthesis of related quinazolinone alkaloids has been achieved, demonstrating the feasibility of constructing this complex scaffold in the laboratory. nih.govrsc.org

Future synthetic efforts will likely focus on developing more efficient and stereoselective routes to the core structure of this compound. rsc.org This will enable the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR). Key strategies will include:

Modular Synthesis: Developing synthetic routes that allow for the easy introduction of different substituents at various positions on the quinazolinone and indole (B1671886) rings. nih.gov

Catalytic Methods: Employing modern catalytic methods, such as transition metal-catalyzed cross-coupling reactions, to form key bonds in the molecular framework efficiently.

Flow Chemistry: Utilizing flow chemistry to enable rapid and scalable synthesis of this compound analogs, facilitating the production of larger quantities for biological evaluation.

By creating a diverse range of analogs, researchers can probe the specific structural features required for biological activity and potentially develop compounds with enhanced potency, selectivity, and pharmacokinetic properties.

Deeper Elucidation of Molecular Mechanisms of Action

A critical area for future research is to gain a more profound understanding of how this compound and its derivatives exert their biological effects at the molecular level. This compound F has been shown to exhibit anti-inflammatory activity through the inhibition of tumor necrosis factor-alpha (TNF-α). nih.govmdpi.com However, the precise molecular targets and signaling pathways involved remain to be fully elucidated.

Future studies should aim to:

Identify Direct Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and chemical genetics to identify the specific proteins that this compound binds to within the cell.

Map Signaling Pathways: Investigate the downstream effects of this compound on key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways, which are known to be regulated by TNF-α. nih.govwikipathways.org

Explore Other Potential Mechanisms: Given the structural complexity of this compound, it is plausible that it has multiple mechanisms of action. Research should explore other potential targets and pathways, including those involved in other disease areas where quinazolinone alkaloids have shown promise, such as cancer. nih.gov

A detailed understanding of the molecular mechanisms will be crucial for the rational design of more effective and safer this compound-based therapeutics.

Integration of Omics Technologies in Natural Product Discovery

The "omics" revolution, encompassing genomics, transcriptomics, proteomics, and metabolomics, offers unprecedented opportunities for natural product discovery and development. drugdiscoverynews.com Integrating these technologies will be instrumental in advancing this compound research.

Genomics-Driven Discovery: As mentioned, genome mining will be key to identifying the this compound BGC. drugdiscoverynews.com

Metabolomic Profiling: Untargeted metabolomics can be used to analyze the complete set of small molecules produced by Aspergillus species under different conditions. funcmetabol.comresearchgate.net This can lead to the discovery of new, previously undetected this compound derivatives and provide insights into the regulation of their biosynthesis. nih.gov

Transcriptomics and Proteomics: Analyzing the transcriptome and proteome of this compound-producing fungi can help to identify the genes and proteins that are upregulated during its biosynthesis, providing further clues about the BGC and its regulation.

By combining these omics approaches, researchers can create a comprehensive picture of this compound biosynthesis and its biological context, accelerating the discovery of new compounds and the elucidation of their functions.

Collaborative Research Frameworks in this compound Research

The multifaceted nature of natural product research, from discovery and biosynthesis to synthesis and pharmacology, necessitates collaborative efforts. Establishing robust collaborative frameworks will be essential for unlocking the full potential of this compound.

Future progress will be significantly enhanced by:

Academic-Industrial Partnerships: Collaborations between academic research groups with expertise in mycology and natural product chemistry, and pharmaceutical companies with resources for drug development and clinical trials, can bridge the gap between basic research and therapeutic application. oup.comnih.govpsa.gov.in Models for such partnerships include joint research projects, shared infrastructure, and technology co-development. psa.gov.in

Interdisciplinary Consortia: Bringing together experts from diverse fields such as mycology, organic chemistry, pharmacology, bioinformatics, and clinical medicine will foster a synergistic environment for innovation.

Open Science Initiatives: Sharing data and resources, such as genomic and metabolomic datasets and compound libraries, through open-access platforms can accelerate the pace of discovery and avoid duplication of effort.

By fostering a collaborative spirit, the scientific community can more effectively tackle the challenges and capitalize on the opportunities presented by this compound research, ultimately translating fundamental discoveries into tangible benefits for science and medicine.

Q & A

Q. What are the established methods for synthesizing isotryptoquivaline, and how can researchers validate its structural purity?

this compound is typically synthesized via fungal fermentation (e.g., Aspergillus spp.) followed by chromatographic purification. Validation requires a combination of spectroscopic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the quinazolinone core and substituent positions via 1D/2D NMR (e.g., H, C, HMBC).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., ).

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with photodiode array detection . Experimental protocols must be detailed in the Methods section, with raw spectral data in Supporting Information to ensure reproducibility .

Q. How can researchers design a preliminary bioactivity screen for this compound?

Prioritize in vitro assays to evaluate anti-inflammatory (e.g., TNF-α inhibition) or cytotoxic activity:

- Cell-Based Assays : Use murine macrophage RAW264.7 cells to measure TNF-α suppression via ELISA.

- Dose-Response Curves : Test concentrations from 1–100 μM, with dexamethasone or methotrexate as positive controls.

- Statistical Validation : Include triplicate measurements and ANOVA for significance testing () .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported bioactivity across studies?

Contradictions may arise from variability in fungal strains, extraction protocols, or assay conditions. Mitigate via:

- Standardized Fermentation : Control temperature, pH, and nutrient sources during fungal culture.

- Metabolomic Profiling : Use LC-MS/MS to compare this compound yields across strains (e.g., Aspergillus vs. Talaromyces).

- Meta-Analysis : Apply bidirectional transformer models (e.g., BERT) to contextualize bioactivity data across literature, identifying confounding variables .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s anti-TNF-α activity?

Modify the quinazolinone scaffold and evaluate derivatives:

- Synthetic Modifications : Introduce halogenation at C-14 or alkylation at N-1.

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to TNF-α receptors.

- Validation : Compare IC values of derivatives in TNF-α inhibition assays .

Q. What experimental controls are critical for in vivo toxicity studies of this compound?

- Negative Controls : Administer vehicle (e.g., DMSO/saline) to isolate compound-specific effects.

- Positive Controls : Use cyclophosphamide for immunosuppression or acetaminophen for hepatotoxicity.

- Endpoint Monitoring : Measure serum ALT/AST (liver function) and BUN/creatinine (kidney function) .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in this compound production?

- Quality Control (QC) Metrics : Track yield, purity, and bioactivity across batches.

- Multivariate Analysis : Use PCA or PLS-DA to correlate fermentation parameters (e.g., pH, aeration) with QC outcomes.

- Open Data : Share raw fermentation and analytical data via repositories like Zenodo .

Q. What statistical methods are appropriate for analyzing synergistic effects of this compound with other drugs?

- Combination Index (CI) : Apply the Chou-Talalay method to classify synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

- Isobolograms : Graph theoretical vs. observed IC values for visual synergy confirmation .

Future Directions

Q. How can omics technologies advance this compound research?

- Transcriptomics : Identify fungal biosynthetic gene clusters (BGCs) via RNA-seq during this compound production.

- CRISPR-Cas9 : Knock out BGCs to confirm their role in biosynthesis.

- Proteomics : Map host protein targets using affinity pull-down assays .

Methodological Best Practices

- Reproducibility : Pre-register protocols on platforms like Open Science Framework .

- Ethics : Obtain institutional approval for animal studies, detailing euthanasia and housing conditions .

- Literature Review : Use tools like SciFinder or Reaxys to cross-reference synthetic routes and bioactivity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.